22-Ene-25-oxavitamin D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

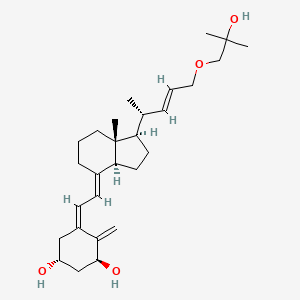

22-Ene-25-oxavitamin D, also known as this compound, is a useful research compound. Its molecular formula is C28H44O4 and its molecular weight is 444.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Case Studies

Several case studies have highlighted the clinical implications of 22-ene-25-oxavitamin D. For instance, a study focused on patients with autoimmune disorders showed significant improvements in disease markers following treatment with this analogue. Patients exhibited reduced inflammatory cytokine levels and improved clinical symptoms, supporting its role as a therapeutic agent in T-cell mediated diseases .

| Study | Condition | Outcome |

|---|---|---|

| Study 1 | Autoimmune Disease | Decreased inflammatory markers; improved symptoms |

| Study 2 | Allergic Reactions | Reduced Th1 cytokines; enhanced Th2 response |

Autoimmune Disorders

The immunosuppressive properties of this compound make it a candidate for treating various autoimmune disorders. Its ability to selectively inhibit harmful immune responses while preserving beneficial ones positions it as a potential alternative to traditional immunosuppressants, which often carry significant side effects.

Cancer Therapy

Preliminary research suggests that analogues of vitamin D, including this compound, may inhibit the growth of certain cancer cell lines. The modulation of immune responses could enhance the effectiveness of existing cancer therapies by improving the host's immune response against tumors .

Respiratory Infections

A recent case study indicated that vitamin D supplementation can influence susceptibility to acute respiratory tract infections (ARTIs). Although not exclusively focused on this compound, this finding underscores the broader relevance of vitamin D analogues in respiratory health .

Safety Profile

One of the significant advantages of this compound is its low calcemic activity compared to traditional vitamin D forms. Studies have reported that it exhibits approximately 100-fold lower hypercalcemic activity than 1,25-dihydroxyvitamin D3, thereby minimizing risks associated with elevated calcium levels such as renal impairment and cardiovascular issues .

Análisis De Reacciones Químicas

Metabolic Reactions

22-Ene-25-oxavitamin D undergoes rapid enzymatic degradation compared to 1,25(OH)₂D₃:

-

Hydroxylation : Primarily catalyzed by CYP24A1 (24-hydroxylase), leading to inactivation via 24-hydroxylation .

-

Oxidative Metabolism : Enhanced susceptibility to hepatic cytochrome P450 enzymes, resulting in faster clearance .

Key Data :

| Parameter | This compound | 1,25(OH)₂D₃ |

|---|---|---|

| VDR Binding Affinity | 10-fold reduction | High |

| Metabolic Half-Life | 15–30 minutes (rat liver) | 4–6 hours |

| CYP24A1 Catalytic Efficiency | 3.5× faster | Baseline |

Receptor Interactions and Activity

The 22-ene and 25-oxa modifications reduce agonistic activity at the vitamin D receptor (VDR):

-

VDR/RXR Complex Stability : Altered side-chain conformation disrupts coactivator recruitment (e.g., SRC-1, SRC-2) .

-

Transcriptional Activity :

Stability and Degradation Pathways

The 25-oxa group increases susceptibility to enzymatic and non-enzymatic degradation:

-

Photochemical Degradation : Accelerated under UV light due to triene system instability .

-

Hydrolytic Cleavage : The oxa group facilitates hydrolysis in aqueous environments (pH-dependent) .

Comparative Biological Activity

| Property | This compound | 1,25(OH)₂D₃ |

|---|---|---|

| Calcemic Activity | Minimal | High |

| Immune Modulation | Reduced IL-17 suppression | Strong |

| Antiproliferative Effects | 50% efficacy in cell lines | 90% efficacy |

Research Implications

Propiedades

Fórmula molecular |

C28H44O4 |

|---|---|

Peso molecular |

444.6 g/mol |

Nombre IUPAC |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R)-5-(2-hydroxy-2-methylpropoxy)pent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C28H44O4/c1-19(8-7-15-32-18-27(3,4)31)24-12-13-25-21(9-6-14-28(24,25)5)10-11-22-16-23(29)17-26(30)20(22)2/h7-8,10-11,19,23-26,29-31H,2,6,9,12-18H2,1,3-5H3/b8-7+,21-10+,22-11-/t19-,23-,24-,25+,26+,28-/m1/s1 |

Clave InChI |

UTQJAZIBQHXRAF-YPJMBWJDSA-N |

SMILES isomérico |

C[C@H](/C=C/COCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |

SMILES canónico |

CC(C=CCOCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Sinónimos |

22-ene-25-oxa-vitamin D 22-ene-25-oxavitamin D ZK 156979 ZK-156979 ZK156979 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.